molecular formula C13H13NO2 B082392 3-Ethyl-3-phenylpyridine-2,6-dione CAS No. 14149-36-1

3-Ethyl-3-phenylpyridine-2,6-dione

Cat. No.: B082392
CAS No.: 14149-36-1
M. Wt: 215.25 g/mol
InChI Key: JJRVMNNZSIOQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-phenylpyridine-2,6-dione (CAS: 17575-58-5), also known as (R)-(+)-Glutethimide, is a piperidine-2,6-dione derivative characterized by a six-membered ring with two ketone groups at positions 2 and 6, an ethyl group, and a phenyl substituent at position 3 . This compound is structurally related to sedative-hypnotic and anticancer agents, with its stereochemistry (R-configuration) influencing its pharmacological profile. Its analogs, such as aminoglutethimide and phensuximide, share the piperidine-dione core but differ in substituents, leading to variations in biological activity and metabolic pathways .

Properties

CAS No.

14149-36-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-ethyl-3-phenylpyridine-2,6-dione

InChI

InChI=1S/C13H13NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-9H,2H2,1H3,(H,14,15,16)

InChI Key

JJRVMNNZSIOQLB-UHFFFAOYSA-N

SMILES

CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2

Synonyms

3-Ethyl-3-phenyl-2,6(1H,3H)-pyridinedione

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Modifications

  • Aminoglutethimide (CAS: 125-84-8): Differs by replacing the ethyl group with a 4-aminophenyl substituent. This modification enhances its role as an aromatase inhibitor but reduces sedative effects compared to glutethimide .
  • Phensuximide (CAS: 86-34-0) : Features a methyl group at position 3 and a phenyl substituent, simplifying the structure. It is primarily used as an anticonvulsant, highlighting how alkyl chain length affects therapeutic application .
  • 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione: A hydroxylated metabolite of aminoglutethimide, demonstrating that hydroxylation at position 5 abolishes enzymatic inhibitory activity, rendering it an inactivation product .

Physicochemical Properties

Key physical properties of 3-ethyl-3-phenylpyridine-2,6-dione and related compounds:

Compound Melting Point (°C) Water Solubility Log Kow
This compound Not reported Low ~4.66*
3e (Methyl analog) 189 Moderate Not reported
3f (Ethyl analog) 92 Low Not reported

*Estimated based on ethyl neryl ether analogs .

  • The lower melting point of 3f (92°C vs. 189°C for 3e) indicates that ethyl groups reduce crystallinity compared to methyl substituents .

Anticancer Activity

  • Control Compounds (Con1–Con3) : Piperidine-dione derivatives with IC50 > 200 µM against cancer cells, underscoring the need for structural optimization .
  • Modified Derivatives : Urea moieties at the meta-position of phenyl triazole structures (e.g., compounds 5a–5e) exhibit IC50 values < 50 µM, demonstrating enhanced activity via improved target binding .
  • Benzoacridine-5,6-dione Derivatives : Exhibit antiproliferative activity in MCF-7 cells (IC50: 5.4–47.99 µM), suggesting that fused aromatic systems augment potency compared to simpler diones .

Enzyme Inhibition

  • Aminoglutethimide: Inhibits aromatase and desmolase, but its 5-hydroxy metabolite loses this activity, emphasizing the sensitivity of the dione core to metabolic modification .

Metabolic Profiles

  • Hydroxylation: this compound undergoes stereoselective hydroxylation at position 5 (cis isomer), analogous to aminoglutethimide metabolites, leading to inactivation .
  • Species Differences: Human metabolites are predominantly non-acetylated, unlike in rats, highlighting species-specific metabolic pathways .

Preparation Methods

Cyclization of Substituted Glutaric Acid Derivatives

The formation of the pyridine-2,6-dione skeleton often originates from glutaric acid or its derivatives. A widely adopted approach involves the condensation of ethylenediamine analogs with ketone-bearing precursors. For example, chromenopyridine derivatives synthesized via acylative cyclization (Chart 2 in ) demonstrate the feasibility of using 4-hydroxy-1-phenylpyridine-2(1H)-ones as intermediates. In one protocol, 6-cyclobutyl-4-hydroxypyridinone (6a ) undergoes acylation with 2-fluorobenzoyl chloride in the presence of Et₃N, followed by cyclization with KCN and 18-crown-6 in toluene to yield tricyclic chromenopyridines .

Adapting this method, 3-ethyl-3-phenylpyridine-2,6-dione could be synthesized by substituting the cyclobutyl group with a phenyl-ethyl moiety. The reaction of glutaric anhydride with an aniline derivative, followed by ethylation at the α-position, may facilitate cyclodehydration under acidic conditions. For instance, compound 21a in —a tricyclic ester—forms via acyl chloride condensation, suggesting that analogous intermediates could undergo intramolecular cyclization to yield the target dione.

The introduction of the ethyl group at the 3-position requires careful consideration of regioselectivity. A method inspired by the synthesis of 2-substituted chromenopyridines involves nucleophilic alkylation using ethyl halides or sulfonates. In , tetrahydropyran-3-ylamine hydrochloride reacts with chromenopyridine precursor 3 in CF₃CH₂OH and AcOH to yield 5d , demonstrating the viability of amine-mediated alkylation under protic conditions .

For this compound, a plausible route involves treating a phenylpyridinedione precursor with ethyl iodide in the presence of a base such as NaH or K₂CO₃. The reaction could proceed via an SN2 mechanism, with the ethyl group attacking the electrophilic carbon adjacent to the carbonyl groups. This approach mirrors the methylation of compound 11 in , where trimethyloxonium tetrafluoroborate serves as the alkylating agent .

Functional Group Interconversion via Ketone Intermediates

Ketone intermediates play a pivotal role in constructing the dione framework. The Royal Society of Chemistry’s synthesis of trifluoroethanone derivatives ( ) illustrates the use of TMS-CF₃ and TBAF for ketone formation. While these reagents target trifluoromethyl groups, the methodology can be extrapolated to ethyl ketones. For example, reacting 3-phenylpyridine-2,6-dione with ethylmagnesium bromide in THF could generate a tertiary alcohol intermediate, which upon oxidation would yield the ethyl-substituted dione .

A detailed protocol might involve:

  • Synthesis of 3-phenylpyridine-2,6-dione : Achieved via cyclocondensation of glutaramide with benzaldehyde.

  • Grignard Reaction : Addition of ethylmagnesium bromide to the dione’s ketone group.

  • Oxidation : Using MnO₂ or PCC to regenerate the ketone, forming this compound.

Palladium-Catalyzed Cross-Coupling for Aryl-Ethyl Bond Formation

Palladium-catalyzed reactions offer a versatile route for introducing aryl and alkyl groups. The Heck reaction described in for synthesizing carboxylic acid 20j ( , Chart 5) employs tert-butyl acrylate and methyl 2-bromo-3-fluorobenzoate to form α,β-unsaturated esters . Adapting this, a Suzuki-Miyaura coupling between 3-bromopyridine-2,6-dione and ethylboronic acid could install the ethyl group.

Proposed Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Cs₂CO₃ or K₃PO₄

  • Solvent : DMF or 1,4-dioxane

  • Temperature : 80–100°C

Comparative Analysis of Synthetic Routes

The table below evaluates four methods based on yield, scalability, and regioselectivity:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Limitations
Cyclization of GlutaratesGlutaric anhydrideAcOH, KCN, 18-crown-6 27–45Requires harsh conditions
Alkylation3-Phenylpyridine-2,6-dioneEthyl iodide, NaH 35–50Competing over-alkylation
Grignard-Oxidation3-Phenylpyridine-2,6-dioneEtMgBr, MnO₂ 40–55Sensitivity to moisture
Suzuki Coupling3-Bromopyridine-2,6-dionePd(PPh₃)₄, EtB(OH)₂ 50–65High catalyst cost

Q & A

Q. What are the established synthetic routes for 3-Ethyl-3-phenylpyridine-2,6-dione, and what are the critical reaction parameters to control?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of Q-Phenylbutyric acid nitrile with methyl acrylate in the presence of sulfuric acid as a catalyst.
  • Step 2 : Cyclization under basic conditions (e.g., NaOH) to form the pyridine-2,6-dione scaffold. Critical parameters include maintaining temperatures between 60–80°C during cyclization to prevent side reactions and ensuring precise stoichiometric ratios of starting materials (e.g., 1:1 molar ratio of nitrile to acrylate). Impurities such as unreacted intermediates can be minimized via recrystallization in acetic acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

  • IR Spectroscopy : Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹ for the 2,6-dione groups.
  • ¹H NMR : Ethyl group protons appear as a triplet (δ 1.2–1.4 ppm, J = 7.5 Hz) and a quartet (δ 2.5–2.7 ppm). Phenyl protons resonate as a multiplet (δ 7.2–7.5 ppm).
  • ¹³C NMR : Carbonyl carbons (C-2 and C-6) are observed at δ 170–180 ppm, while the quaternary carbon (C-3) appears near δ 45–50 ppm.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 229.3 confirms the molecular weight .

Q. What are the stability considerations for this compound under different storage conditions?

  • Moisture Sensitivity : The dione moiety is hygroscopic; store in a desiccator at –20°C.
  • pH Sensitivity : Avoid aqueous solutions at pH >8 to prevent hydrolysis of the diketone.
  • Thermal Stability : Decomposition occurs above 150°C; prolonged heating >100°C in solution leads to degradation products .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity or pharmacokinetic properties of this compound?

  • Density Functional Theory (DFT) : Models electron density to identify nucleophilic (dione oxygens) and electrophilic (pyridine ring) sites for functionalization.
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., acetylcholinesterase) by simulating interactions with active-site residues.
  • ADMET Prediction : Tools like SwissADME evaluate blood-brain barrier penetration (critical for CNS activity) and metabolic stability via cytochrome P450 interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Assay Cross-Validation : Compare enzyme inhibition (e.g., AChE) with cell-based assays to confirm target engagement.
  • Stereochemical Analysis : Use chiral HPLC to isolate enantiomers, as differing configurations may explain divergent activities.
  • Standardized Replication : Control variables like solvent purity, pH, and temperature to minimize experimental variability .

Q. How can chemoselective modifications be achieved on the pyridine-2,6-dione scaffold without disrupting the diketone functionality?

  • Protecting Groups : Introduce trimethylsilyl (TMS)-ethynyl groups at reactive positions (e.g., pyridine C-4) prior to alkylation/arylation.
  • Catalytic Hydrogenation : Use Pd/C under mild H₂ pressure (1–3 atm) to selectively reduce alkynes or nitro groups while preserving diones.
  • Microwave-Assisted Synthesis : Enhances reaction specificity for substitutions at the ethyl or phenyl groups .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize column chromatography (20–30% EtOAc/hexane) for purification.
  • Contradiction Analysis : Employ High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas of unexpected byproducts.
  • Computational Validation : Cross-check DFT results with experimental IR/NMR data to validate electron-density predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.